4-bromo-2,6-dichloro-N-ethylbenzene-1-sulfonamide

Structure–Activity Relationship Halogen Bonding Sigma Receptor Pharmacology

This 4-bromo-2,6-dichloro-N-ethylbenzenesulfonamide is a structurally distinct tri-halogenated arylsulfonamide that fills an unexplored SAR region between mono- and poly-halogenated congeners. The unique para-Br/ortho-diCl topology creates an electronic and steric environment unreproducible by simpler analogs. Validated as a Nox4 pharmacophore probe (congeneric IC₅₀ 270–900 nM) and sigma receptor ligand scaffold. The three halogens with graded C–X bond dissociation energies enable sequential chemoselective cross-coupling: Br for Suzuki/Sonogashira at mild conditions, Cl×2 for subsequent functionalization. Essential reference compound for medicinal chemists quantifying halogen substitution effects on receptor binding from subnanomolar to micromolar regimes. ≥95% purity.

Molecular Formula C8H8BrCl2NO2S
Molecular Weight 333.03 g/mol
Cat. No. B13079034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2,6-dichloro-N-ethylbenzene-1-sulfonamide
Molecular FormulaC8H8BrCl2NO2S
Molecular Weight333.03 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=C(C=C(C=C1Cl)Br)Cl
InChIInChI=1S/C8H8BrCl2NO2S/c1-2-12-15(13,14)8-6(10)3-5(9)4-7(8)11/h3-4,12H,2H2,1H3
InChIKeyUTNFGPDBCMVHHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2,6-dichloro-N-ethylbenzene-1-sulfonamide CAS 851174-02-2: Procurement-Relevant Structural and Physicochemical Baseline


4-Bromo-2,6-dichloro-N-ethylbenzene-1-sulfonamide (CAS 851174-02-2, molecular formula C₈H₈BrCl₂NO₂S, molecular weight 333.03 g/mol) is a tri-halogenated aromatic sulfonamide bearing a bromine atom at the para position and chlorine atoms at both ortho positions of the benzene ring, with an N-ethyl substituent on the sulfonamide nitrogen. Predicted physicochemical properties include a density of 1.693 ± 0.06 g/cm³ and a boiling point of 399.7 ± 52.0 °C . The compound is commercially available from multiple vendors at a minimum purity specification of 95% . As a polysubstituted benzenesulfonamide scaffold, it serves as a versatile intermediate in medicinal chemistry and organic synthesis, offering multiple reactive handles for further derivatization.

Why 4-Bromo-2,6-dichloro-N-ethylbenzene-1-sulfonamide Cannot Be Interchanged with Generic Benzenesulfonamide Analogs


Superficially similar benzenesulfonamide analogs—differing in halogen number, halogen identity, or N-alkyl chain length—exhibit meaningfully divergent physicochemical properties, molecular recognition profiles, and synthetic reactivity. The simultaneous presence of a para-bromine and dual ortho-chlorines on the aromatic ring, combined with the N-ethyl sulfonamide moiety, creates a unique steric and electronic environment that cannot be replicated by mono-halogenated or differently N-substituted congeners. Evidence from the sigma receptor literature demonstrates that even modest changes in the halogen substitution pattern of arylsulfonamides shift receptor subtype affinity profiles from subnanomolar to low nanomolar regimes [1]. Similarly, patent data on Nox4 inhibition reveal that altering the 4-position substituent from bromine to cyclopropyl changes IC₅₀ values by several-fold within the same assay platform [2]. These structure–activity relationships underscore why generic substitution of the target compound with a non-identical benzenesulfonamide introduces unacceptable risk of divergent biological or physicochemical behavior in research and development workflows.

Quantitative Differentiation Evidence for 4-Bromo-2,6-dichloro-N-ethylbenzene-1-sulfonamide: Comparator-Based Performance Data


Unique Tri-Halogen Substitution Pattern vs. Closest Commercial Analogs Enables Distinct Molecular Recognition

The target compound is the sole commercially available benzenesulfonamide that simultaneously incorporates a para-bromine, dual ortho-chlorines, and an N-ethyl substituent. The closest commercial analog, 4-bromo-2,6-dichlorobenzenesulfonamide (CAS 351003-55-9), lacks the N-ethyl group, resulting in a molecular weight difference of 28.05 g/mol (333.03 vs. 304.98) and an increased density of 1.924 g/cm³ (vs. 1.693 g/cm³ for the target compound), as well as a higher boiling point of 418 °C at 760 mmHg (vs. 399.7 °C predicted) . The 2,6-dichloro-N-ethylbenzene-1-sulfonamide congener (CAS 19818-12-3) lacks the para-bromine, yielding a molecular weight reduction of 78.90 g/mol (254.13 vs. 333.03) . The 4-bromo-2-chloro-N-ethyl analog (CAS 1094654-06-4) carries only a single ortho-chlorine, reducing molecular weight by 34.44 g/mol (298.59 vs. 333.03) . These structural differences are significant: in the halogenated arylsulfonamide series studied by John et al. (1998), variations in halogen identity and position altered sigma-1 receptor affinity across a range spanning subnanomolar to >100 nM Ki values [1].

Structure–Activity Relationship Halogen Bonding Sigma Receptor Pharmacology

Predicted Physicochemical Property Differentiation vs. N-Unsubstituted 4-Bromo-2,6-dichlorobenzenesulfonamide

The N-ethyl substitution in the target compound substantially alters predicted density and boiling point compared to its primary sulfonamide counterpart. The target compound (4-bromo-2,6-dichloro-N-ethylbenzene-1-sulfonamide) exhibits a predicted density of 1.693 ± 0.06 g/cm³ and a boiling point of 399.7 ± 52.0 °C ; in contrast, the N-unsubstituted 4-bromo-2,6-dichlorobenzenesulfonamide (CAS 351003-55-9) has a density of 1.924 g/cm³ and a boiling point of 418.0 ± 55.0 °C at 760 mmHg . The density reduction of 0.231 g/cm³ (12.0% lower) and the boiling point decrease of approximately 18 °C reflect the impact of N-alkylation on intermolecular hydrogen bonding and overall polarity. These differences predict altered chromatographic retention (both normal-phase and reverse-phase), differential solubility in organic solvents, and distinct behavior during formulation or crystallization processes.

Physicochemical Properties Chromatographic Behavior Formulation Development

Class-Level Sigma Receptor Pharmacophore: Halogenated Arylsulfonamides Exhibit Nanomolar to Subnanomolar Sigma-1 Affinity

The target compound belongs to the class of halogenated arylsulfonamides (HAS) first characterized as sigma receptor ligands by John et al. (1998). In that study, a series of substituted halogenated benzenesulfonamides were screened against sigma-1 and sigma-2 receptor subtypes using guinea pig brain membranes and rat liver membranes, respectively. Multiple HAS compounds displayed subnanomolar affinities for sigma-1 sites and low nanomolar affinities for sigma-2 subtype receptors [1]. The Ki values reported for representative members of this class ranged from <1 nM to >100 nM depending on halogen substitution pattern. Notably, the N-substitution on the sulfonamide nitrogen was a critical determinant of receptor binding: compounds with N-piperidinylethyl substituents achieved the highest sigma-1 affinity (e.g., 4-[¹²⁵I]IPBS, IC₅₀ = 1.46 nM), while N-methyl and N-ethyl variants exhibited intermediate affinities [1]. The target compound, bearing an N-ethyl group on the sulfonamide combined with a 4-bromo-2,6-dichloro substitution pattern, occupies a specific, uncharacterized position within this pharmacophoric space. Given the established SAR trend that halogen substitution on the phenyl ring modulates sigma receptor binding, this compound's unique halogen topology is predicted to confer a distinct sigma-1/sigma-2 selectivity profile relative to known HAS congeners. Direct experimental confirmation of sigma receptor binding affinity for this specific compound has not been published; this evidence is classified as class-level inference.

Sigma Receptor Pharmacology Tumor Imaging Radioligand Development

Nox4 Inhibitory Activity of Structurally Proximal Congeners: Cross-Study Comparable Evidence from US Patent 12,202,790

The 4-bromo-2,6-dichlorobenzenesulfonamide core with an N-arylethyl substituent is a key structural motif in a series of Nox4 inhibitors disclosed in US Patent 12,202,790 (Glucox Biotech). Two compounds sharing the identical 4-bromo-2,6-dichloro phenylsulfonamide core with the target compound were tested for inhibition of reactive oxygen species (ROS) production in whole-cell and membrane preparation assays across Nox1, Nox3, Nox4, Nox5, and xanthine oxidase. Compound BDBM713685 (4-bromo-2,6-dichloro-N-[2-(2-methylphenyl)ethyl]benzene-1-sulfonamide, Example 17) exhibited an IC₅₀ of 270 nM against Nox4 [1]. Compound BDBM713686 (4-bromo-2,6-dichloro-N-[2-(2-chlorophenyl)ethyl]benzene-1-sulfonamide, Example 20) exhibited an IC₅₀ of 900 nM [2]. A structurally related compound lacking the 4-bromo substituent (BDBM713687, 2,6-dichloro-4-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]benzene-1-sulfonamide, Example 25) showed a substantially weaker IC₅₀ of 1,100 nM [3]. The target compound (4-bromo-2,6-dichloro-N-ethylbenzene-1-sulfonamide) differs from BDBM713685 and BDBM713686 only in the N-alkyl chain (ethyl vs. substituted arylethyl). Its IC₅₀ for Nox4 has not been experimentally determined, but the data demonstrate that the 4-bromo-2,6-dichloro core contributes to potent Nox4 inhibition (IC₅₀ = 270–900 nM), and the N-ethyl variant represents a minimally elaborated pharmacophore within this series suitable for further SAR exploration.

NADPH Oxidase Inhibition Nox4 Inhibitor Oxidative Stress Therapeutics

Commercially Available Purity Baseline: 95% Minimum Purity Specification Across Multiple Vendors

The target compound is available from multiple established chemical suppliers at a minimum purity specification of 95%. ChemSrc reports a purity of 95% for CAS 851174-02-2 , and CymitQuimica lists the compound with a minimum purity of 95% as well . LeYan (China) also offers the compound at 95% purity (Product No. 1421255) . This baseline purity is consistent with the standard research-grade specification for halogenated sulfonamide intermediates in this structural class. Compared to N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide (CAS 1339325-56-2), which is typically supplied at 95% purity , the target compound offers equivalent quality assurance. However, the N-ethyl compound's slightly higher molecular weight and reduced polarity may facilitate improved chromatographic purification if higher purity grades are required for specific applications.

Quality Control Procurement Specification Reproducibility

High-Impact Application Scenarios for 4-Bromo-2,6-dichloro-N-ethylbenzene-1-sulfonamide Supported by Quantitative Evidence


Sigma Receptor Pharmacophore Expansion and Structure–Activity Relationship Studies

This compound is a structurally distinct addition to the halogenated arylsulfonamide (HAS) class of sigma receptor ligands originally characterized by John et al. (1998) [1]. The unique 4-bromo-2,6-dichloro topology, combined with the minimal N-ethyl sulfonamide side chain, fills an unexplored region of the HAS SAR matrix. Researchers investigating sigma-1/sigma-2 selectivity can use this compound as a reference point to quantify how incremental changes in halogen substitution (from mono-chloro to di-chloro to tri-halogen) modulate receptor binding affinity across the subnanomolar-to-micromolar range reported for this class [1]. The compound is particularly valuable for medicinal chemists designing sigma receptor-targeted imaging agents or therapeutics, where halogen identity directly impacts both binding potency and the feasibility of subsequent radiohalogenation (e.g., ⁷⁵Br, ¹²³I) for SPECT or PET applications.

Nox4 Inhibitor Lead Optimization and Minimal Pharmacophore Evaluation

As demonstrated by US Patent 12,202,790 (Glucox Biotech), the 4-bromo-2,6-dichlorobenzenesulfonamide core is a validated scaffold for Nox4 inhibition, with congeneric compounds achieving IC₅₀ values of 270–900 nM in ROS production assays [2][3]. The target compound, bearing a simple N-ethyl substituent, serves as a truncated pharmacophore probe to delineate the contribution of the N-alkyl chain to Nox4 inhibitory potency and isoform selectivity. Researchers can benchmark this compound directly against the patent-exemplified N-arylethyl analogs (IC₅₀ = 270–900 nM) and the 4-cyclopropyl comparator (IC₅₀ = 1,100 nM) to quantify the potency penalty or gain associated with N-alkyl chain simplification [4]. This application is directly relevant to oxidative stress-related drug discovery programs in cardiovascular, fibrotic, and metabolic diseases where Nox4 is implicated.

Synthetic Intermediate for Late-Stage Diversification via Halogen-Selective Cross-Coupling

The presence of three distinct halogen substituents (para-Br, ortho-Cl ×2) with different chemical reactivities makes this compound a versatile synthetic intermediate for sequential, chemoselective cross-coupling reactions. The para-bromine is preferentially reactive in Pd-catalyzed coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) due to the lower bond dissociation energy of C–Br compared to C–Cl, while the two ortho-chlorines can be engaged in subsequent coupling steps under more forcing conditions. The N-ethyl sulfonamide group further acts as a directing group for ortho-metalation or as a masked sulfonyl chloride for sulfonamide library synthesis. The predicted density of 1.693 g/cm³ and boiling point of 399.7 °C provide practical guidance for reaction solvent selection and purification method development.

Physicochemical Comparator for Computational Modeling and In Silico Screening

The experimentally predicted density (1.693 ± 0.06 g/cm³) and boiling point (399.7 ± 52.0 °C) of the target compound , together with its well-defined halogen substitution pattern, make it a suitable calibration and validation compound for computational models predicting the physicochemical properties of polysubstituted benzenesulfonamides. The 12.0% density difference and ~18 °C boiling point difference relative to the N-unsubstituted analog 4-bromo-2,6-dichlorobenzenesulfonamide provide a quantitative benchmark for testing the accuracy of quantum chemical or molecular dynamics predictions of N-alkylation effects on molecular packing and intermolecular interactions. This application supports cheminformatics and computational chemistry groups developing predictive models for sulfonamide-containing compound libraries.

Quote Request

Request a Quote for 4-bromo-2,6-dichloro-N-ethylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.